molecular formula C20H24N6O2S B5564207 4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5564207
M. Wt: 412.5 g/mol
InChI Key: TWVSZPQMPRIAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.16814520 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

Research on derivatives of pyrazolo[1,5-a]pyrimidine, similar to the compound , has demonstrated promising antiproliferative activities against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions have shown significant antiproliferative effects, suggesting potential as anticancer agents. These compounds exhibit good activity on several cancer cell lines, indicating their potential utility in cancer therapy (Mallesha et al., 2012).

Antimicrobial Applications

Some derivatives of pyrazolopyrimidine and pyrazolotriazine, which share a structural similarity with the chemical compound in focus, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of activity against bacterial strains, underscoring their potential in developing new antimicrobial agents (Ammar et al., 2004; Alsaedi et al., 2019).

Antibacterial Evaluation

The antibacterial efficacy of novel heterocyclic compounds containing a sulfonamido moiety, related to the compound of interest, has been investigated, revealing high activities against certain bacterial strains. This research highlights the potential of these compounds in antibacterial therapy and the development of new antibiotics (Azab et al., 2013).

Supramolecular Chemistry

Studies on the supramolecular complexes involving pyrimidine and sulfonamide groups have provided insights into the structural basis of drug interactions and the design of novel therapeutic agents. This research area explores the potential of such compounds in the development of drugs with improved efficacy and selectivity (Balasubramani et al., 2007).

Antioxidant Properties and Age-related Diseases

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, possessing radical scavenger groups, has shown promise in the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), demonstrating the broader therapeutic potential of compounds within this chemical family (Jin et al., 2010).

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-5-6-18(16(2)13-15)29(27,28)25-11-9-24(10-12-25)19-14-20(23-17(3)22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVSZPQMPRIAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.